((R)-1-Acetyl-pyrrolidin-3-ylamino)-acetic acid
CAS No.:
Cat. No.: VC13528960
Molecular Formula: C8H14N2O3
Molecular Weight: 186.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14N2O3 |
|---|---|
| Molecular Weight | 186.21 g/mol |
| IUPAC Name | 2-[[(3R)-1-acetylpyrrolidin-3-yl]amino]acetic acid |
| Standard InChI | InChI=1S/C8H14N2O3/c1-6(11)10-3-2-7(5-10)9-4-8(12)13/h7,9H,2-5H2,1H3,(H,12,13)/t7-/m1/s1 |
| Standard InChI Key | CQZOOSYOSIOAOW-SSDOTTSWSA-N |
| Isomeric SMILES | CC(=O)N1CC[C@H](C1)NCC(=O)O |
| SMILES | CC(=O)N1CCC(C1)NCC(=O)O |
| Canonical SMILES | CC(=O)N1CCC(C1)NCC(=O)O |
Introduction
Structural Features
The molecular structure of ((R)-1-Acetyl-pyrrolidin-3-ylamino)-acetic acid includes:
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Pyrrolidine Ring: A five-membered nitrogen-containing heterocycle.
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Acetyl Group: A functional group () attached to the nitrogen atom of the pyrrolidine.
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Amino-Acetic Acid Moiety: A combination of an amino group () and a carboxylic acid ().
These features impart unique physicochemical properties, including hydrophilicity due to the polar amino and carboxylic acid groups.
Synthesis Pathways
The synthesis of ((R)-1-Acetyl-pyrrolidin-3-ylamino)-acetic acid can be achieved through multi-step organic reactions:
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Formation of Pyrrolidine Derivatives:
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Starting from pyrrolidine, selective acetylation at the nitrogen atom is performed using acetyl chloride or acetic anhydride under basic conditions.
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Attachment of Amino-Acetic Acid:
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The amino group can be introduced through reductive amination or nucleophilic substitution reactions.
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The carboxylic acid functionality is typically introduced via oxidation or ester hydrolysis.
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These steps require precise control of reaction conditions to maintain the (R)-stereochemistry.
Pharmaceutical Applications
Compounds with similar structures are explored for their potential as:
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Neurotransmitter Modulators: Due to their structural similarity to amino acids, they may interact with neurotransmitter pathways.
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Prodrugs: The presence of functional groups like and allows derivatization for improved pharmacokinetics.
Biochemical Research
Such compounds are valuable in studying enzyme-substrate interactions, particularly in amino acid metabolism.
Comparative Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 186.21 g/mol |
| Functional Groups | Acetyl, Amino, Carboxylic Acid |
| Chirality | (R)-Configuration |
| Solubility | Likely soluble in water and polar solvents |
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